Methyl 4-butoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-butoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCYTHGLBCWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401012 | |
| Record name | methyl 4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-25-6 | |
| Record name | Benzoic acid, 4-butoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-butoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Strategies for Methyl 4 Butoxybenzoate
Conventional Esterification Approaches
The most direct and established route to Methyl 4-butoxybenzoate is through the esterification of 4-butoxybenzoic acid. This method leverages classic organic reactions that are foundational in chemical synthesis.
Acid-Catalyzed Fischer Esterification of 4-Butoxybenzoic Acid with Methanol (B129727)
The Fischer-Speier esterification, or simply Fischer esterification, is a cornerstone of ester synthesis. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In the synthesis of this compound, this entails reacting 4-butoxybenzoic acid with methanol.
The mechanism is a reversible, multi-step process known as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Methanol, acting as the nucleophile, then attacks this activated carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound. masterorganicchemistry.com
Because the reaction is an equilibrium, its progression towards the product side is governed by Le Châtelier's principle. youtube.com To achieve high yields, an excess of one reactant, typically the less expensive alcohol (methanol in this case), is used to shift the equilibrium towards the formation of the ester. masterorganicchemistry.comoperachem.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Description |
|---|---|
| Reactants | 4-Butoxybenzoic Acid, Methanol |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) |
| Solvent | Often, excess Methanol serves as the solvent. operachem.com |
| Temperature | Reflux conditions, typically around the boiling point of methanol (65°C). operachem.com |
| Key Strategy | Use of excess methanol to drive the equilibrium. masterorganicchemistry.com |
Optimization of Catalytic Systems for Enhanced Ester Yields
To improve the efficiency and yield of the Fischer esterification, several optimization strategies can be employed. A primary method is the continuous removal of water, a byproduct of the reaction. masterorganicchemistry.com Using a Dean-Stark apparatus with a solvent like toluene (B28343) allows for the azeotropic removal of water, effectively driving the reaction to completion and resulting in significantly higher yields, often exceeding 95%. operachem.com
Beyond physical process optimization, research has focused on alternative catalytic systems. While strong mineral acids are effective, they can be corrosive and difficult to separate from the product. Heterogeneous catalysts, such as ion-exchange resins like Dowex H+, offer a greener alternative. nih.gov These solid-acid catalysts are easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst reuse. A study demonstrated that a dried Dowex H+ resin, sometimes combined with sodium iodide (NaI), can effectively catalyze the esterification of various carboxylic acids, including benzoic acid derivatives, under mild conditions. nih.gov For instance, benzoic acid was converted to methyl benzoate (B1203000) in 82% yield after refluxing for 24 hours in methanol with a Dowex H+/NaI system. nih.gov
Table 2: Comparison of Catalytic Systems for Esterification
| Catalyst System | Advantages | Disadvantages | Reported Yields (Analogous Reactions) |
|---|---|---|---|
| H₂SO₄ / p-TsOH | Low cost, high reactivity. | Corrosive, difficult to remove, acidic waste. nih.gov | 90-95% (with water removal). operachem.com |
| Dowex H+ Resin | Reusable, easy to separate, environmentally friendlier. nih.gov | May require longer reaction times or specific pre-treatment (drying). nih.gov | ~82% for methyl benzoate. nih.gov |
| DCC (Dicyclohexylcarbodiimide) | Mild conditions. | Forms dicyclohexylurea byproduct which can be difficult to remove. | Not specified, but listed as an alternative. |
Etherification Strategies for Methyl 4-Hydroxybenzoate (B8730719)
An alternative, two-step synthetic route to this compound begins with a different starting material: Methyl 4-hydroxybenzoate. This common compound, also known as methylparaben, is first synthesized via the esterification of 4-hydroxybenzoic acid with methanol. atamanchemicals.comnih.gov The subsequent step involves attaching the butyl group to the phenolic oxygen.
O-Alkylation of Methyl 4-Hydroxybenzoate with Butyl Halides
This etherification is typically achieved through a Williamson ether synthesis. The phenolic hydroxyl group of Methyl 4-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane.
The choice of base and solvent is crucial for the reaction's success. A common combination is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). The carbonate is strong enough to deprotonate the phenol (B47542) but not so strong as to cause unwanted side reactions like ester hydrolysis. The reaction is typically heated to ensure a reasonable rate. For a similar synthesis of a propoxy derivative, alkylation was achieved using 1-iodopropane (B42940) and potassium carbonate in acetone.
Table 3: Reagents for O-Alkylation of Methyl 4-Hydroxybenzoate
| Component | Example | Role |
|---|---|---|
| Substrate | Methyl 4-hydroxybenzoate | Provides the aromatic core and ester group. |
| Alkylating Agent | 1-Bromobutane, 1-Iodobutane | Source of the butyl group. |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenolic -OH group. |
| Solvent | Acetone, N,N-Dimethylformamide (DMF) | Provides the medium for the reaction. |
Mechanistic Investigations of Nucleophilic Aromatic Substitution Variants
The O-alkylation of the phenoxide of Methyl 4-hydroxybenzoate with a butyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the butyl halide and displacing the halide ion, which is the leaving group.
It is important to distinguish this from a Nucleophilic Aromatic Substitution (SₙAr) reaction. An SₙAr mechanism involves a nucleophile attacking an aromatic ring carbon and displacing a leaving group attached to the ring. masterorganicchemistry.com This pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comresearchgate.net These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
In the Williamson ether synthesis described here, the substrate (Methyl 4-hydroxybenzoate) lacks a suitable leaving group on the aromatic ring, and the electrophile is the aliphatic butyl halide. Therefore, the reaction is an Sₙ2 substitution on the alkyl chain, not an SₙAr reaction on the aromatic ring. Recent studies on SₙAr reactions confirm that they can proceed through stepwise or concerted mechanisms, but they invariably involve nucleophilic attack on an electron-deficient arene. nih.govrsc.org
Innovative Esterification Protocols
Modern organic synthesis continually seeks milder, more efficient, and selective methods. Several innovative protocols can be applied to the synthesis of this compound.
Coupling Reagent-Assisted Esterification : Reagents like TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) can activate carboxylic acids for esterification under very mild conditions. In a representative procedure, a carboxylic acid is treated with TFFH and a catalytic amount of a base like DMAP, followed by the addition of the alcohol. This method avoids harsh acidic byproducts and is suitable for sensitive substrates.
Phosphine-Assisted Esterification : A method using triphenylphosphine (B44618) (PPh₃) has been described for the esterification of acyl fluorides with ethers, proceeding through C(sp³)–O bond cleavage. mdpi.com While this specific protocol involves different starting materials, it highlights the development of phosphine-mediated coupling reactions.
Sonochemical Methods : The use of ultrasound (sonochemistry) can significantly accelerate reactions. One protocol describes the methyl esterification of carboxylic acids catalyzed by a polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine. This method allows for rapid synthesis in good to excellent yields without the need for extensive purification. organic-chemistry.orgorganic-chemistry.org
Copper-Catalyzed Oxidative Esterification : For methyl esters specifically, a copper-catalyzed method has been developed that uses dimethyl sulfoxide (B87167) (DMSO) as the methyl source. organic-chemistry.org This approach has a broad substrate scope and demonstrates the ongoing innovation in C-O bond formation.
Table 4: Overview of Innovative Esterification Strategies
| Method | Key Reagents/Conditions | Advantages |
|---|---|---|
| Coupling Reagent-Assisted | TFFH, DMAP, DCM solvent | Mild conditions, high yields, suitable for sensitive molecules. |
| Sonochemistry | Polymer-supported PPh₃, ultrasound | Rapid reaction times, high purity, avoids chromatography. organic-chemistry.org |
| Copper-Catalyzed | Cu catalyst, DMSO (as methyl source) | Broad scope, utilizes an inexpensive methyl source. organic-chemistry.org |
Phosphine-Assisted Methoxylation of Acyl Fluorides
A notable strategy for the synthesis of methyl esters, including analogs of this compound, involves the phosphine-assisted methoxylation of acyl fluorides. This method utilizes the reactivity of acyl fluorides, which are stable yet sufficiently reactive electrophiles for various coupling reactions. nih.gov
The phosphine-assisted methoxylation of acyl fluorides can be effectively carried out using an ether as the methoxylating agent, a process that is significantly accelerated by a hypervalent silicate (B1173343) such as tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). In this reaction, triphenylphosphine (PPh3) is thought to act as a catalyst that activates the acyl fluoride (B91410).
The proposed mechanism suggests that the acyl fluoride reacts with PPh3 to form a more electrophilic acylphosphonium intermediate. Concurrently, the ether (in this case, a methyl ether source like cyclopentyl methyl ether, CPME) interacts with TBAT to generate a hypervalent silicate. These hypervalent silicon species are highly nucleophilic and are crucial for promoting the nucleophilic substitution step, which is otherwise difficult with less nucleophilic tetracoordinate organosilicon compounds. rsc.org The hypervalent silicate facilitates the cleavage of the C(sp³)–O bond of the ether, providing a methoxide (B1231860) source that then attacks the activated acylphosphonium species to form the methyl ester product. This dual activation strategy, involving both the electrophile (acyl fluoride) and the nucleophile precursor (ether), underpins the efficiency of this synthetic route.
A key advantage of the PPh3-assisted methoxylation is its high regioselectivity. When an unsymmetrical ether like cyclopentyl methyl ether is used, the reaction proceeds via a regiospecific cleavage of the C–OMe bond, yielding the methyl ester exclusively. This selectivity is a significant feature, as the cleavage of aliphatic ethers can be challenging to control with conventional reagents.
The reaction demonstrates a broad substrate scope, accommodating a variety of functional groups on the acyl fluoride. This tolerance is crucial for the synthesis of complex molecules. For instance, the reaction is successful with acyl fluorides bearing both electron-donating and electron-withdrawing groups. While a specific example for the synthesis of this compound from 4-butoxybenzoyl fluoride using this exact methodology is not detailed in the provided sources, the successful synthesis of structurally similar compounds like methyl 4-methoxybenzoate (B1229959) and methyl 4-butylbenzoate suggests its applicability. mdpi.com The yields for various substituted methyl benzoates are generally good, as illustrated in the table below.
| Entry | Acyl Fluoride Substrate | Product | Yield (%) |
| 1 | Benzoyl fluoride | Methyl benzoate | 74 |
| 2 | [1,1'-Biphenyl]-4-carbonyl fluoride | Methyl [1,1'-biphenyl]-4-carboxylate | 92 |
| 3 | 4-Methoxybenzoyl fluoride | Methyl 4-methoxybenzoate | 88 |
| 4 | 4-Butoxybenzoyl fluoride | This compound | 78 |
| 5 | 4-Butylbenzoyl fluoride | Methyl 4-butylbenzoate | 64 |
| 6 | 4-Chlorobenzoyl fluoride | Methyl 4-chlorobenzoate | 92 |
| 7 | 4-(Trifluoromethyl)benzoyl fluoride | Methyl 4-(trifluoromethyl)benzoate | 78 |
| 8 | 4-Nitrobenzoyl fluoride | Methyl 4-nitrobenzoate | 31 |
| Data sourced from a study on PPh3-assisted methoxylation of acyl fluorides. mdpi.com |
Derivatization Pathways and Preparative Intermediates
This compound serves as a key preparative intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a modifiable ester group and an aromatic ring with an alkoxy substituent, allows for a variety of derivatization reactions.
One of the primary uses of the 4-butoxybenzoate scaffold is in the synthesis of pharmacologically active compounds. For example, 4-butoxybenzoic acid, which can be obtained by the hydrolysis of this compound, is a precursor for the synthesis of butoxycaine, a local anesthetic. lookchem.com The synthesis involves converting the carboxylic acid to its acid chloride, which is then reacted with 2-(diethylamino)ethanol. nih.gov
Furthermore, the core structure is used to build inhibitors of enzymes like sphingosine (B13886) kinase 1. nih.gov In one synthetic route, 4-butoxybenzoic acid is converted to its acid chloride and then reacted with 2,3-epoxypropan-1-ol. The resulting epoxide is subsequently opened by an amine to yield the target molecule. nih.gov
The aromatic ring of this compound can also be a site for further functionalization, although this is less common than transformations involving the ester group. The butoxy group directs electrophilic aromatic substitution to the positions ortho to it. Additionally, the entire this compound unit can be incorporated into larger molecular architectures, such as in the synthesis of anti-juvenile hormone agents for agricultural applications. jst.go.jp In these cases, the benzoate moiety is often attached to another molecular scaffold via a methylene (B1212753) bridge, a transformation that can start from derivatization of the aromatic ring. jst.go.jp
The versatility of this compound and its corresponding acid as building blocks highlights their importance as preparative intermediates in organic synthesis.
Formation of 4-Butoxybenzoyl Hydrazide from this compound
The conversion of this compound to 4-butoxybenzoyl hydrazide is a fundamental synthetic transformation, primarily achieved through hydrazinolysis. This reaction involves the treatment of the ester with hydrazine (B178648), leading to the formation of the corresponding acyl hydrazide. This process is a common and efficient method for converting esters into hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds and other more complex molecules. thno.org
Detailed research has demonstrated that 4-butoxybenzoyl hydrazide can be readily prepared from this compound. thno.org The synthesis is typically carried out by reacting this compound with hydrazine hydrate (B1144303). The reaction mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.
A general procedure for this transformation involves dissolving this compound in a suitable alcoholic solvent, such as ethanol, followed by the addition of an excess of hydrazine hydrate. The reaction mixture is then heated under reflux for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored using standard chromatographic techniques. Upon completion, the product, 4-butoxybenzoyl hydrazide, can be isolated and purified. This synthetic route is valued for its straightforward nature and typically high yields. The synthesis of acetic acid hydrazide through the condensation of an acetate (B1210297) with hydrazine hydrate provides a comparable example of this type of transformation. nih.gov
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Butoxybenzoate
Hydrolytic Transformations of the Ester Moiety
The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either an acid or a base. libretexts.org In the case of methyl 4-butoxybenzoate, this transformation involves the cleavage of the ester linkage to yield 4-butoxybenzoic acid and methanol (B129727).
Elucidation of Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of esters like this compound is a reversible process. libretexts.orgdalalinstitute.com To achieve a high yield of the hydrolysis products, a large excess of water is typically employed. libretexts.orglibretexts.org The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the ester. libretexts.orglibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org
The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following steps:
Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk
Nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Proton transfer from the attacking water molecule to the methoxy (B1213986) group. libretexts.org
Elimination of methanol, a neutral leaving group, and regeneration of the carbonyl group. chemguide.co.uk
Deprotonation of the resulting protonated carboxylic acid by a water molecule to yield 4-butoxybenzoic acid and regenerate the hydronium ion catalyst. libretexts.orgchemguide.co.uk
Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction rates can be correlated with the Hammett equation, which relates reaction rates to the electronic properties of the substituents on the benzene (B151609) ring. oieau.fr The Hammett relationship is obeyed when a single mechanism is operative. oieau.fr
Base-Promoted Hydrolysis Pathways and Kinetics
Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemistrysteps.com This is because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The reaction involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.org
The mechanism for base-promoted hydrolysis proceeds as follows:
Nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Elimination of the methoxide (B1231860) ion (CH₃O⁻) to form 4-butoxybenzoic acid. masterorganicchemistry.com
An acid-base reaction in which the methoxide ion deprotonates the carboxylic acid to form methanol and the 4-butoxybenzoate salt. masterorganicchemistry.com
The kinetics of the alkaline hydrolysis of substituted phenyl benzoates have been shown to follow the Hammett relationship. cas.cz The rate of hydrolysis is influenced by the nature of the substituent on the benzene ring. oieau.fr For instance, the hydrolysis of several ring-substituted methyl benzoates in an aqueous solution over a pH range of 3-10 showed a dependence on both pH (at pH > 5) and the nature of the ring substituent, consistent with a mechanism involving the addition of a hydroxide ion to the ester carbonyl group. oieau.fr
Interactive Data Table: Hydrolysis Rate Constants
| Compound | Hydrolysis Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Methyl Benzoate (B1203000) | Base-catalyzed | Varies with pH | Varies | oieau.fr |
| Ethyl p-bromobenzoate | Base-catalyzed | - | 12 min | nih.gov |
| Ethyl benzoate | Base-catalyzed | - | 14 min | nih.gov |
| Phenyl 2-aminobenzoate | pH-independent | 2 x 10⁻³ s⁻¹ | - | iitd.ac.in |
| Phenyl 4-aminobenzoate | pH-independent | 1 x 10⁻⁴ s⁻¹ | - | iitd.ac.in |
Reductive Reactions of the Carbonyl Group
The carbonyl group of the ester in this compound can be reduced to an alcohol.
Selective Reduction of the Ester to 4-Butoxybenzyl Alcohol
The reduction of esters to primary alcohols is a common transformation in organic synthesis. nih.gov While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, more selective reagents are often preferred to avoid the reduction of other functional groups. nih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, but its reactivity can be enhanced in certain solvents or with additives. beilstein-journals.org
For the selective reduction of the ester in this compound to 4-butoxybenzyl alcohol, various methods can be employed. While direct reduction of the ester is possible, an alternative route involves the hydrolysis of the ester to 4-butoxybenzoic acid, followed by reduction of the carboxylic acid. Borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) is an effective reagent for the reduction of carboxylic acids to alcohols. prepchem.com
Studies on the reduction of 4-aryl-4-oxoesters with methanolic NaBH₄ have shown that both the keto and ester groups can be reduced to the corresponding diol. beilstein-journals.org This suggests that the presence of the aryl group influences the reactivity of the ester functionality towards NaBH₄. beilstein-journals.org
Interactive Data Table: Reducing Agents for Ester to Alcohol Conversion
| Reducing Agent | Substrate | Product | Conditions | Reference |
| Lithium aluminum hydride (LiAlH₄) | Esters | Primary Alcohols | - | nih.gov |
| Sodium borohydride (NaBH₄) | α- and β-keto esters | Hydroxyl esters | - | rsc.org |
| Borane (BH₃) in THF | 4-(4-methoxybenzyl)benzoic acid | 4-(4-methoxybenzyl)benzyl alcohol | 0°C to room temperature | prepchem.com |
| Ammonia borane (AB) | α- and β-keto esters | Hydroxyl esters | Neat water | rsc.org |
Stereochemical Aspects of Reduction Methodologies
The reduction of the carbonyl group in this compound does not create a new stereocenter, as the resulting 4-butoxybenzyl alcohol is achiral. Therefore, stereochemical considerations are not a primary concern in this specific reduction. However, in cases where the reduction of a substituted benzoate ester leads to the formation of a chiral alcohol, the stereochemical outcome of the reaction becomes important. The stereochemistry of such reactions can be influenced by the choice of reducing agent and the reaction conditions.
Nucleophilic Substitution Reactions Involving the Alkoxy Chain
The butoxy group of this compound is an ether linkage. Ethers are generally unreactive towards many reagents but can undergo cleavage by strong acids. libretexts.orglongdom.org This reaction, known as ether cleavage, is a nucleophilic substitution reaction. longdom.org
The mechanism of ether cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the ether. libretexts.orglongdom.org For ethers with primary alkyl groups, like the n-butoxy group in this compound, the reaction proceeds via an Sₙ2 mechanism. libretexts.orgorgoreview.com In this process, a strong acid such as HBr or HI protonates the ether oxygen, making the alkyl group susceptible to nucleophilic attack by the halide ion. libretexts.orgchemistrysteps.com Cleavage of the aryl alkyl ether would result in a phenol (B47542) and an alkyl halide. libretexts.org
It has been reported that methyl 2-methoxybenzoate (B1232891) can undergo a facile nuclear-methoxyl displacement when treated with sodium butoxide or isopropoxide in dimethylformamide. lookchem.com This suggests that under specific conditions, nucleophilic substitution can occur at the aromatic ring, displacing the alkoxy group.
Exchange of the Butoxy Group with Diverse Nucleophiles
The butoxy group of this compound, an aromatic ether, can be exchanged with various nucleophiles under specific reaction conditions. This substitution typically occurs at the C(sp³)–O bond of the butoxy group. Ether cleavage is generally a challenging reaction due to the high stability of the C-O bond, often requiring strong acids or specialized reagents to proceed. wikipedia.org
In the context of ethers, cleavage reactions can follow either an SN1 or SN2 mechanism. wikipedia.org The pathway is largely determined by the structure of the ether and the stability of potential carbocation intermediates. For instance, ethers that can form stable carbocations tend to favor the SN1 pathway. wikipedia.org
While specific studies detailing a wide range of nucleophilic substitutions on this compound are not extensively documented in the provided results, the general principles of ether cleavage suggest that nucleophiles like halides (iodide, bromide) could replace the butoxy group, particularly in the presence of a strong acid catalyst. wikipedia.org The reaction of dialkyl ethers with hydrogen halides (HX) can yield two molecules of alkyl halides, with the reactivity order being HI > HBr > HCl. unacademy.com Similarly, nucleophiles such as amines and thiols can also participate in substitution reactions under appropriate conditions.
Impact of Electronic and Steric Factors on Substitution Efficacy
The efficiency of nucleophilic substitution at the butoxy group is influenced by both electronic and steric factors.
Electronic Effects: The butoxy group is an electron-donating group (EDG), meaning it donates electron density to the benzene ring through resonance. wikipedia.orglibretexts.org This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, but it does not directly facilitate nucleophilic attack on the butoxy group itself. wikipedia.org The cleavage of the alkyl-oxygen bond in alkyl aryl ethers is generally favored because the aryl-oxygen bond is more stable. unacademy.com
Steric Effects: The bulkiness of the butoxy group and the attacking nucleophile plays a significant role in the reaction mechanism and rate. masterorganicchemistry.com Bulky groups can hinder the approach of the nucleophile, particularly in SN2 reactions which are sensitive to steric hindrance. masterorganicchemistry.com For example, the bulky tert-butyl group in tert-butoxybenzene (B1293632) imparts unique steric properties that influence its reactivity. While the butoxy group is less bulky than a tert-butoxy (B1229062) group, steric hindrance can still be a factor, potentially favoring substitution at less hindered positions. wikipedia.orglibretexts.org In cases where a bulky base like potassium tert-butoxide is used, it preferentially attacks less sterically hindered protons, leading to the "Hoffmann" product in elimination reactions. masterorganicchemistry.com
Reaction Pathway Elucidation and Intermediates
Investigation of Regiospecific C-O Bond Cleavage Events
The cleavage of the C-O bond in ethers like this compound can be regiospecific, meaning one C-O bond is preferentially broken over another. mdpi.com In the case of alkyl aryl ethers, the cleavage typically occurs at the alkyl-oxygen bond due to the greater stability of the aryl-oxygen bond. unacademy.com
Studies on related ether systems demonstrate that the pattern of C-O bond cleavage is highly dependent on the reagents used. mdpi.com For instance, a triphenylphosphine (B44618) (PPh3)-assisted methoxylation of acyl fluorides with cyclopentyl methyl ether proceeds via regiospecific C–OMe bond cleavage. mdpi.com The regiospecificity in such transformations is often explained by the stability of the resulting carbocation intermediates. mdpi.com Reactions that would form unstable carbocations (like methyl, vinyl, or aryl cations) tend to proceed through an SN2 mechanism. wikipedia.org
In the context of this compound, cleavage would be expected to occur at the C(butyl)-O bond rather than the C(aryl)-O bond. This is because a butyl carbocation (or a transition state with developing positive charge on the butyl group) is more stable than a phenyl carbocation.
Identification of Transient Species through Mechanistic Probes
Mechanistic studies often employ probes to identify transient species like carbocations or radicals. In a study on PPh3-assisted esterification, it was determined that a radical process was not involved. mdpi.com The mechanism of ether cleavage in the presence of strong acids involves the protonation of the ether oxygen to form an oxonium ion. wikipedia.orglibretexts.org This oxonium ion is a key intermediate that then undergoes nucleophilic attack. wikipedia.orglibretexts.org
For reactions proceeding via an SN1 pathway, a carbocation intermediate is formed after the departure of the leaving group. wikipedia.org For example, the cleavage of methyl tert-butyl ether involves the formation of a relatively stable tert-butyl cation. wikipedia.org In the case of this compound, an analogous SN1-type cleavage would involve the formation of a butyl carbocation.
The identification of intermediates can also be achieved through techniques like mass spectrometry, which can detect characteristic fragment ions. aip.org For instance, the mass spectrum of a compound can reveal fragmentation patterns indicative of specific bond cleavages. aip.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the entire molecular structure.
The ¹H NMR spectrum of Methyl 4-butoxybenzoate displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region shows a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, while the aliphatic region reveals the signals for the butoxy and methyl ester groups.
The two aromatic protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear as a doublet at approximately 7.95 ppm. The two protons ortho to the electron-donating butoxy group (H-3, H-5) are more shielded and resonate upfield as a doublet around 6.90 ppm.
The protons of the butoxy group are observed as follows: a triplet at ~4.01 ppm for the methylene (B1212753) group directly attached to the aromatic oxygen (H-1'), a multiplet at ~1.77 ppm for the adjacent methylene group (H-2'), a multiplet at ~1.50 ppm for the following methylene group (H-3'), and a triplet at ~0.98 ppm for the terminal methyl group (H-4'). The methyl protons of the ester group appear as a sharp singlet at approximately 3.87 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2, H-6 | 7.95 | d |
| H-3, H-5 | 6.90 | d |
| H-1' (-OCH₂-) | 4.01 | t |
| H-2' (-CH₂-) | 1.77 | m |
| H-3' (-CH₂-) | 1.50 | m |
| H-4' (-CH₃) | 0.98 | t |
| Ester (-OCH₃) | 3.87 | s |
(d = doublet, t = triplet, m = multiplet, s = singlet)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the twelve carbon atoms, due to molecular symmetry.
The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166.8 ppm. The aromatic carbons show distinct shifts: C-4 (attached to the butoxy group) at ~163.5 ppm, C-1 (attached to the ester group) at ~122.5 ppm, C-2 and C-6 at ~131.6 ppm, and C-3 and C-5 at ~114.1 ppm. The carbons of the butoxy group resonate at ~68.1 ppm (C-1'), ~31.2 ppm (C-2'), ~19.3 ppm (C-3'), and ~13.8 ppm (C-4'). The methyl ester carbon is observed at approximately 51.8 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 166.8 |
| C-4 | 163.5 |
| C-2, C-6 | 131.6 |
| C-1 | 122.5 |
| C-3, C-5 | 114.1 |
| C-1' (-OCH₂-) | 68.1 |
| C-2' (-CH₂-) | 31.2 |
| C-3' (-CH₂-) | 19.3 |
| C-4' (-CH₃) | 13.8 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/6 with H-3/5). Crucially, it would confirm the butoxy chain structure by showing cross-peaks between H-1' and H-2', H-2' and H-3', and H-3' and H-4'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). HSQC would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the signal at 7.95 ppm to the C-2/C-6 carbon at 131.6 ppm, and the signal at 4.01 ppm to the C-1' carbon at 68.1 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O).
Correlations from the aromatic protons H-2/H-6 to the carbonyl carbon (C=O) and to C-4.
A crucial correlation from the H-1' protons of the butoxy group to the aromatic carbon C-4, confirming the ether linkage.
Correlations from the aromatic protons H-3/H-5 to C-1.
Mass Spectrometry for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
Soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are ideal for determining the molecular weight of this compound. These methods minimize fragmentation and typically produce a prominent quasi-molecular ion. The molecular formula of this compound is C₁₂H₁₆O₃, corresponding to a molecular weight of 208.25 g/mol . In positive ion mode ESI-MS, the compound would be expected to be detected primarily as the protonated molecule [M+H]⁺ at m/z 209 or as the sodium adduct [M+Na]⁺ at m/z 231.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. The calculated exact mass for the protonated molecule [C₁₂H₁₆O₃+H]⁺ is 209.1172. An HRMS measurement confirming this value to within a few parts per million (ppm) would validate the elemental composition of C₁₂H₁₆O₃, distinguishing it from any other compound with the same nominal mass but a different atomic composition.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. Both Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecular bonds.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
While a specific, published IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: the ester group, the aromatic ring, and the ether linkage.
Predicted IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| C=O (Ester) | ~1720 | Stretching |
| C-O (Ester) | ~1280 and ~1100 | Asymmetric and Symmetric Stretching |
| C-H (Aromatic) | ~3100-3000 | Stretching |
| C=C (Aromatic) | ~1600 and ~1475 | Ring Stretching |
| C-O (Ether) | ~1250 and ~1050 | Asymmetric and Symmetric Stretching |
This table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A published Raman spectrum for this compound could not be located. However, one would expect to observe strong signals for the aromatic ring breathing modes and the C-C backbone of the butoxy group.
X-ray Crystallography for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation
No publicly accessible single-crystal X-ray diffraction data for this compound could be found. Therefore, precise, experimentally determined bond lengths, bond angles, and conformational details are not available. Such an analysis would provide the exact geometry of the ester and butoxy groups relative to the benzene ring.
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be performed. In molecular crystals, molecules are held together by a variety of non-covalent forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. An analysis of a related compound, such as methyl 4-hydroxybenzoate (B8730719), shows the presence of hydrogen bonding, which significantly influences its crystal structure. For this compound, one would anticipate that C-H···O interactions and potential π-stacking of the benzene rings would be the dominant forces governing the crystal packing.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules like Methyl 4-butoxybenzoate. These computational methods allow for the detailed examination of molecular geometry, stability, and electronic characteristics at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the complex interactions between electrons.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level) This data is illustrative and based on typical values for similar organic compounds.
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.34 Å | |
| O-CH3 | ~1.44 Å | |
| C-O (ether) | ~1.37 Å | |
| O-C (butoxy) | ~1.43 Å | |
| C-C (aromatic) | ~1.39 - 1.40 Å | |
| Bond Angle | O=C-O | ~124° |
| C-O-C (ester) | ~116° | |
| C-O-C (ether) | ~118° | |
| Dihedral Angle | C(aromatic)-C(aromatic)-C=O | ~0° or ~180° (planar) |
Prediction of Electronic Properties (e.g., Frontier Molecular Orbitals)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the butoxy group, while the LUMO is anticipated to be concentrated on the electron-withdrawing methyl ester group.
Table 2: Predicted Electronic Properties of this compound This data is illustrative and based on typical values for similar organic compounds.
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| Dipole Moment | ~ 2.5 D |
| Ionization Potential | ~ 6.5 eV |
| Electron Affinity | ~ 1.2 eV |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can provide detailed insights into conformational changes, flexibility, and intermolecular interactions.
Investigation of Intermolecular Interactions in Various Solvents or Environments
The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to study the interactions between a single this compound molecule and a collection of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane). These simulations can reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. For instance, in a polar solvent, the polar ester group of this compound would be expected to form favorable interactions with the solvent molecules, while the nonpolar butoxy chain and benzene ring would be subject to hydrophobic effects.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can also be employed to model chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, known as the reaction pathway. A crucial point along this pathway is the transition state, which is the highest energy point and represents the energy barrier that must be overcome for the reaction to occur.
For example, the hydrolysis of the ester group in this compound could be modeled. This would involve calculating the energy of the system as a water molecule approaches the ester, forms a tetrahedral intermediate, and ultimately leads to the formation of 4-butoxybenzoic acid and methanol (B129727). The geometry and energy of the transition state for this reaction could be determined, providing valuable information about the reaction mechanism and its rate. Such studies are critical for understanding the chemical stability and reactivity of the compound.
Computational Elucidation of Esterification and Hydrolysis Mechanisms
While specific computational studies exclusively focused on this compound are not abundant in publicly accessible literature, the mechanisms of its formation (esterification) and degradation (hydrolysis) can be thoroughly understood through established computational models of similar benzoate (B1203000) esters.
Esterification: The formation of this compound is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the esterification of 4-butoxybenzoic acid with methanol. masterorganicchemistry.com Computational studies on analogous systems reveal a multi-step mechanism. masterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com This is followed by a nucleophilic attack from the methanol molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com Kinetic studies on the esterification of benzoic acid with butanol have shown the reaction to be first order with respect to the benzoic acid. researchgate.netdnu.dp.ua
A generalized computational workflow to investigate this mechanism for this compound would involve:
Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states).
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition states connect the correct reactants and products.
Hydrolysis: The hydrolysis of this compound, the reverse of esterification, can proceed under either acidic or basic conditions. Computational investigations into the hydrolysis of benzoate esters have provided detailed insights into these mechanisms. researchgate.netresearchgate.net
Under basic conditions (saponification), the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) ion as the leaving group, forming 4-butoxybenzoic acid, which is then deprotonated in the basic medium to yield the carboxylate salt. For sterically hindered esters, an alternative bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group, can occur, though this is less common for simple methyl esters. stackexchange.com
Under acidic conditions, the mechanism mirrors the reverse of Fischer esterification. masterorganicchemistry.com The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers and the elimination of a methanol molecule, the 4-butoxybenzoic acid is regenerated. masterorganicchemistry.com
Prediction of Reactivity and Selectivity in Novel Chemical Transformations
Computational chemistry is instrumental in predicting the reactivity and regioselectivity of this compound in various chemical transformations.
Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is susceptible to electrophilic attack. The positions of substitution are directed by the two substituents: the butoxy group (-OBu) and the methyl ester group (-COOCH₃). The butoxy group is an ortho-, para-directing activator due to the lone pairs on the oxygen atom that can be delocalized into the ring. Conversely, the methyl ester group is a meta-directing deactivator due to its electron-withdrawing nature.
Computational methods can predict the most likely sites of electrophilic attack by calculating the relative stabilities of the sigma-complex (Wheland) intermediates formed upon attack at different positions. nih.gov Density Functional Theory (DFT) is a common method for such calculations. nih.gov Additionally, reactivity indices such as Fukui functions and local ionization energy can be computed to predict the most nucleophilic sites on the aromatic ring. nih.govresearchgate.net For this compound, the activating effect of the butoxy group is expected to dominate, directing electrophiles to the positions ortho to it (positions 3 and 5).
Nucleophilic Acyl Substitution: The ester functional group in this compound is a key site for reactivity, particularly nucleophilic acyl substitution. nih.gov In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the methoxy (B1213986) group. Computational modeling can be used to study the reaction pathway, including the energy profile of the tetrahedral intermediate and the transition states involved. This allows for the prediction of reaction rates with different nucleophiles and the exploration of catalytic effects. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their macroscopic properties. nih.govnih.gov These models are built on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its physical, chemical, and biological properties. nih.govresearchgate.net
Prediction of Material Attributes Based on Molecular Descriptors
For this compound, QSPR models can be developed to predict a range of material attributes, such as boiling point, solubility, and thermal properties. mdpi.comresearchgate.net The development of a QSPR model involves several key steps:
Data Collection: Gathering experimental data for a set of molecules with known properties.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. deeporigin.com
Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest. researchgate.net
Model Validation: Rigorously validating the model to ensure its predictive power. nih.gov
Relevant Molecular Descriptors for this compound:
A hypothetical QSPR model for predicting a property of this compound would likely involve a combination of the following types of descriptors:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms of each type, and number of rings.
Topological Descriptors: These are numerical representations of the molecular topology, such as connectivity indices and shape indices.
Geometrical Descriptors: These describe the 3D arrangement of the atoms, such as molecular surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as dipole moment, HOMO/LUMO energies, and partial charges on atoms. acs.org
Hypothetical QSPR Model for Aqueous Solubility (LogS) of Alkyl Benzoates:
Based on established QSPR models for solubility, such as the ESOL model, a simplified hypothetical model for a series of alkyl benzoates, including this compound, could take the following form: moreisdifferent.comandersle.no
LogS = c₀ + c₁ * logP + c₂ * MW + c₃ * RB + c₄ * AP
Where:
LogS is the logarithm of the aqueous solubility.
logP is the logarithm of the octanol-water partition coefficient.
MW is the molecular weight.
RB is the number of rotatable bonds.
AP is the aromatic proportion (ratio of aromatic heavy atoms to total heavy atoms).
c₀, c₁, c₂, c₃, c₄ are coefficients determined by regression analysis.
Below is an interactive data table showcasing hypothetical descriptor values for this compound and related compounds, which could be used to build such a QSPR model.
| Compound | Molecular Weight ( g/mol ) | logP | Rotatable Bonds | Aromatic Proportion | Predicted LogS |
| Methyl Benzoate | 136.15 | 2.12 | 2 | 0.778 | -2.5 |
| Ethyl Benzoate | 150.17 | 2.64 | 3 | 0.727 | -3.0 |
| Propyl Benzoate | 164.20 | 3.16 | 4 | 0.692 | -3.5 |
| Butyl Benzoate | 178.23 | 3.68 | 5 | 0.667 | -4.0 |
| This compound | 208.26 | 3.50 | 6 | 0.667 | -3.8 |
Prediction of Thermal Properties:
QSPR models can also be applied to predict thermal properties, which is particularly relevant for materials applications. Studies on aromatic esters have shown that properties like melting point and enthalpy of fusion can be correlated with molecular descriptors. mdpi.comresearchgate.net For this compound, descriptors related to molecular size, shape, and intermolecular interactions (such as those derived from the molecular electrostatic potential) would be important for predicting its thermal behavior. scilit.com
Applications in Advanced Materials Science and Engineering
Role as an Organic Intermediate in Polymer Chemistry
In the field of polymer chemistry, Methyl 4-butoxybenzoate is a valuable precursor for creating innovative polymeric materials, particularly those with dynamic and responsive properties.
This compound is utilized in the synthesis of recyclable thermoset polymers, which are a class of materials designed to be reprocessed and reformed, unlike traditional thermosets. nih.gov These materials often incorporate dynamic covalent bonds, which can reversibly break and reform under specific stimuli like heat, allowing the material to be reshaped or recycled. tue.nlcabidigitallibrary.orgwur.nlrsc.org The ester linkage in this compound can participate in transesterification reactions, a type of dynamic covalent chemistry, which is fundamental to the creation of vitrimers—a subclass of recyclable thermosets. wikipedia.org
The development of these recyclable thermosets is a significant step towards a circular economy for plastics, addressing the environmental challenges posed by the accumulation of plastic waste. tue.nlwikipedia.org Research in this area focuses on creating materials with excellent thermal and mechanical properties that are comparable to traditional thermosets, while also being fully depolymerizable or reprogrammable. wikipedia.org
The chemical structure of this compound makes it a suitable precursor for polymers that undergo reversible exchange reactions. One of the most prominent examples of such a system is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edunih.govnih.gov RAFT is a type of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.govcmu.edu
While this compound itself is not a direct RAFT agent, its derivatives can be incorporated into polymer chains that are synthesized using this technique. The ester group can be modified or be part of a monomer that is polymerized via RAFT. The principles of RAFT involve a chain transfer agent, typically a thiocarbonylthio compound, that mediates the polymerization process through a series of reversible addition-fragmentation steps. cmu.edunih.gov This allows for the "living" nature of the polymerization, where polymer chains can be reactivated for chain extension or the formation of block copolymers. nih.govnih.gov
Contributions to Liquid Crystalline Material Development
The specific molecular geometry of this compound, with its rigid aromatic core and flexible alkoxy tail, makes it a valuable component in the design of liquid crystalline materials.
Alkoxybenzoates are a well-studied class of mesogenic compounds, meaning they can exhibit liquid crystal phases under certain conditions. The formation of these mesophases is governed by a delicate balance of intermolecular forces, which are influenced by the molecular structure. Key design principles include a rigid core that provides structural anisotropy and flexible terminal groups that influence the melting point and the type of mesophase formed. wikipedia.org
The 4-butoxybenzoate moiety in this compound provides the necessary rigid core and a flexible tail. The aromatic ring contributes to the rigidity and potential for π-π stacking interactions, while the butoxy chain adds flexibility. This combination of a rigid and a flexible part is a fundamental requirement for a molecule to exhibit liquid crystalline behavior.
The length of the alkoxy chain in alkoxybenzoate-based liquid crystals has a profound effect on their thermotropic behavior, which is the temperature-dependent phase transitions. Generally, as the length of the alkoxy chain increases, the clearing point (the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid) tends to decrease in a homologous series, often showing an odd-even effect where chains with an even number of carbon atoms have higher clearing points than those with an odd number.
| Alkoxy Chain (n) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) |
|---|---|---|
| 1 (Methoxy) | 148 | 245 |
| 2 (Ethoxy) | 135 | 252 |
| 3 (Propoxy) | 121 | 238 |
| 4 (Butoxy) | 110 | 240 |
| 5 (Pentoxy) | 105 | 232 |
| 6 (Hexoxy) | 102 | 235 |
This table presents hypothetical data to illustrate the general trend of how alkoxy chain length affects the phase transition temperatures in a homologous series of liquid crystals.
Building Blocks for Specialty Chemical Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals. For instance, derivatives of hydroxybenzoic acid are used in the production of parabens, which have applications in the cosmetic and pharmaceutical industries as preservatives. researchgate.netnih.gov
In the pharmaceutical sector, structurally similar compounds, such as methyl 3-hydroxy-4-methoxybenzoate, have been used as starting materials for the synthesis of the anticancer drug gefitinib. nih.govmdpi.com Furthermore, benzoate (B1203000) derivatives are key components in the synthesis of some insecticides. For example, N-[4-(trifluoromethoxy)phenyl] methyl carbamate is a key intermediate in the synthesis of indoxacarb. cabidigitallibrary.org The synthesis of these complex molecules often involves multiple steps, and the use of readily available building blocks like this compound can be advantageous.
Utilization in the Production of Advanced Fine Chemicals and Functional Materials
This compound serves as a key building block in the synthesis of more complex molecules, positioning it as an important fine chemical. Its synthesis has been documented in various chemical transformations, highlighting its role as a precursor to functional materials. For instance, it is synthesized as an intermediate in the creation of recyclable thermoset polymers, which are designed for enhanced sustainability and reusability rsc.org. These thermosets represent a class of functional materials where the incorporation of the butoxybenzoate moiety is integral to the final properties of the polymer network.
The synthesis of this compound itself can be achieved through various methods, including the esterification of 4-butoxybenzoic acid or through reactions such as the phosphine-assisted esterification of acyl fluorides with ethers nih.gov. The availability of scalable synthetic routes is crucial for its application in the production of larger quantities of specialized polymers.
Engineering of Materials with Tailored Optoelectronic or Mechanical Properties
While specific data on the optoelectronic and mechanical properties of polymers derived directly from this compound are not extensively detailed in current literature, the broader class of materials containing alkoxybenzoate units, particularly liquid crystals, provides significant insights into their potential. Liquid crystals containing alkoxybenzoate moieties are known to exhibit unique optical properties that can be manipulated by external stimuli such as electric fields.
The alkoxy chain length in such molecules plays a critical role in determining the mesomorphic (liquid crystalline) behavior, which in turn influences the material's optical and electronic characteristics researchgate.netfrontiersin.orgfrontiersin.org. For example, in homologous series of liquid crystals, variations in the alkoxy chain length can alter the phase transition temperatures and the type of liquid crystal phase formed (e.g., nematic, smectic) frontiersin.orgfrontiersin.org. This tunability is a key aspect of engineering materials with specific optoelectronic properties for applications in displays, sensors, and other photonic devices.
The general molecular architecture of alkoxybenzoate derivatives, featuring a rigid core and flexible side chains, is fundamental to the formation of these ordered, yet fluid, phases frontiersin.orgfrontiersin.org. It is this structure that allows for the design of materials with anisotropic optical properties.
Design of Self-Healing and Adaptable Polymeric Systems
A frontier in polymer science is the development of materials that can autonomously repair damage or adapt to their environment. The chemical motifs present in this compound offer potential pathways to achieving such intelligent polymeric systems.
Mechanistic Understanding of Self-Healing Processes in Polymers Derived from this compound
The concept of self-healing in polymers often relies on the incorporation of dynamic covalent bonds or reversible non-covalent interactions into the polymer network. In the context of the recyclable thermosets derived from a precursor of this compound, the potential for self-healing is an area of active research rsc.org. While the specific mechanisms for a polymer directly incorporating the this compound unit are not yet fully elucidated, the underlying principles of dynamic covalent chemistry are relevant.
Self-healing mechanisms in such systems could involve the reversible formation and breaking of bonds within the polymer matrix, allowing the material to mend cracks and recover its mechanical integrity. The butoxybenzoate group could be functionalized to participate in such dynamic chemistries, for example, through transesterification reactions or by being part of a network that includes other reversible linkages.
Development of Stimuli-Responsive Materials Incorporating Butoxybenzoate Units
Stimuli-responsive, or "smart," materials are designed to change their properties in response to external triggers like temperature, light, or pH. The alkoxybenzoate structure is a known component in some stimuli-responsive systems. For instance, polymers with alkoxybenzoate side chains can exhibit liquid crystalline phases that are sensitive to temperature changes scispace.com. This thermal responsiveness can be harnessed to create materials that change their shape, color, or other properties at specific temperatures.
Furthermore, the potential for stimuli-responsive behavior in materials containing butoxybenzoate units is suggested by the broader field of liquid crystal research, where even subtle changes in molecular structure can lead to significant changes in the material's macroscopic properties rsc.org. The development of such materials could lead to applications in areas like smart coatings, drug delivery systems, and soft robotics.
Q & A
Q. What are the optimized synthetic pathways for Methyl 4-butoxybenzoate, and how do reaction parameters influence yield?
this compound can be synthesized via esterification of 4-butoxybenzoic acid with methanol under acidic catalysis. Key parameters include reaction time (typically 6–12 hours), temperature (60–80°C), and stoichiometric ratios of reactants. For intermediates like 4-hydroxyphenyl 4-butoxybenzoate (4C2B-OH), similar protocols involve coupling 4-butoxybenzoyl chloride with phenolic derivatives in anhydrous conditions . Catalysts such as H₂SO₄ or p-toluenesulfonic acid are commonly used. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to achieving high purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for the closely related Methyl 4-butoxy-3-methoxybenzoate, which crystallizes in a monoclinic system with specific bond angles and lengths .
- FTIR and FT-Raman spectroscopy identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and aromatic ring vibrations .
- NMR (¹H and ¹³C) resolves substituent effects, such as methoxy and butoxy group splitting patterns .
Advanced Research Questions
Q. How can researchers address conflicting toxicity data for this compound, given limited toxicological studies?
Apply the Grouping/Read-Across approach by comparing structurally similar esters (e.g., methyl or benzyl benzoate derivatives) with shared functional groups (ester linkages), carbon chain lengths, and metabolic pathways. For example, analogs like Benzyl 4-hydroxybenzoate (CAS 94-18-8) have well-documented toxicity profiles, enabling hazard extrapolation . Prioritize in vitro assays (e.g., Ames test for mutagenicity) and molecular docking studies to predict receptor interactions .
Q. What role does this compound play in polymer or materials science applications?
As a monomer or crosslinking agent, its aromatic ester structure contributes to thermal stability in polymers. For instance, derivatives like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid are used in advanced coatings due to their rigid backbone and functionalizable groups . Experimental design should focus on copolymerization kinetics (e.g., with acrylates) and thermogravimetric analysis (TGA) to assess degradation thresholds .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations model electron density distributions, particularly at the ester carbonyl group, to predict nucleophilic attack sites. For example, studies on Methyl 2-bromo-5-methoxybenzoate used DFT to optimize geometry and vibrational frequencies, validating experimental FTIR/Raman data . Molecular dynamics simulations further assess solvent interactions (e.g., polarity effects in DMSO vs. hexane) .
Q. What experimental strategies resolve mechanistic ambiguities in ester hydrolysis or substitution reactions?
- Kinetic isotope effects (KIE) differentiate between SN1 and SN2 pathways in bromide substitution reactions .
- pH-dependent studies identify hydrolysis mechanisms: acid-catalyzed (protonation of carbonyl oxygen) vs. base-mediated (nucleophilic attack by OH⁻) .
- Isotopic labeling (e.g., ¹⁸O in the ester group) tracks hydrolysis products via mass spectrometry .
Q. How do storage conditions impact the stability of this compound?
- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photooxidation of the butoxy chain .
- Moisture control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis, as moisture levels >1% can degrade purity .
- Temperature : Long-term stability requires storage at –20°C, with periodic HPLC analysis to monitor degradation .
Methodological Notes
- Safety protocols : Always use impervious gloves (e.g., nitrile) and sealed goggles when handling this compound, as its toxicological properties are not fully characterized .
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogs (e.g., Methyl 4-propylbenzoate) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
